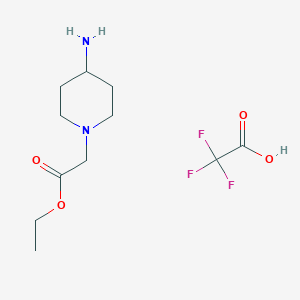![molecular formula C17H17N3OS B2846054 (3-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-35-7](/img/structure/B2846054.png)
(3-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound. It contains a 3-methylphenyl group, a pyridin-3-ylmethylsulfanyl group, and a 4,5-dihydroimidazol-1-yl methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The 3-methylphenyl group is a benzene ring with a methyl group at the 3-position. The pyridin-3-ylmethylsulfanyl group contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with a methylsulfanyl group attached at the 3-position. The 4,5-dihydroimidazol-1-yl methanone group is a five-membered ring containing two nitrogen atoms, with a methanone group attached at the 1-position .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The sulfanyl group (-SH) is similar to a hydroxyl group (-OH) and can participate in various reactions. The dihydroimidazole ring might be involved in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
Research has led to the development of low-cost luminescent materials utilizing derivatives similar to the compound . One study describes the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, highlighting their significant Stokes' shift and potential in creating luminescent materials for various applications (Volpi et al., 2017).
Structural Analysis and Isomorphism
Isomorphous structures of related heterocyclic compounds have been studied, revealing insights into crystallography and the effects of substituents on molecular properties. This research contributes to our understanding of molecular design and materials science (Rajni Swamy et al., 2013).
Formulation Development for Poorly Soluble Compounds
Investigations into formulation strategies for enhancing the bioavailability of poorly water-soluble compounds have led to the development of precipitation-resistant solutions, thereby increasing in vivo exposure. This research is crucial for the pharmaceutical field, particularly in early-stage drug development (Burton et al., 2012).
Anti-Inflammatory and Analgesic Activities
Studies on heterocyclic compounds synthesized from reactions involving similar chemical structures have explored their potential anti-inflammatory and analgesic properties. These findings contribute to the development of new therapeutic agents (Sondhii et al., 1996).
Imaging Agents for Parkinson's Disease
The synthesis of novel PET imaging agents for investigating LRRK2 enzyme activity in Parkinson's disease highlights the application of related compounds in neuroscientific research and diagnostics (Wang et al., 2017).
Catalyst-Free Synthesis
Efforts in green chemistry have led to catalyst- and solvent-free synthesis methods for creating benzamide derivatives, demonstrating advancements in sustainable chemical synthesis processes (Moreno-Fuquen et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-4-2-6-15(10-13)16(21)20-9-8-19-17(20)22-12-14-5-3-7-18-11-14/h2-7,10-11H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVISZEUAQJKRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845972.png)

![1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2845976.png)
![(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2845978.png)

![2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane](/img/structure/B2845981.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)butanamide](/img/structure/B2845985.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea](/img/structure/B2845987.png)
![3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride](/img/structure/B2845988.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2845990.png)
![3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B2845991.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2845992.png)
![4-methoxy-1-phenyl-5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2845993.png)